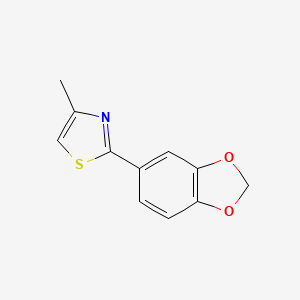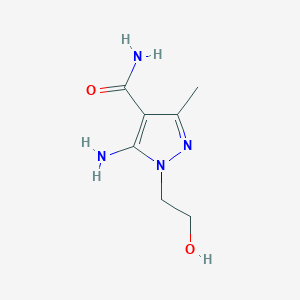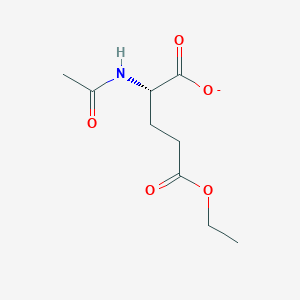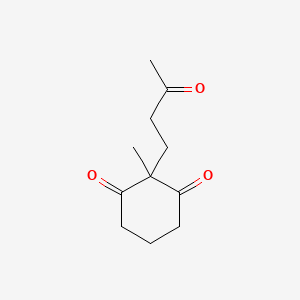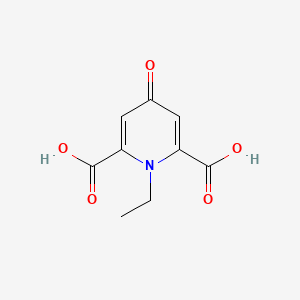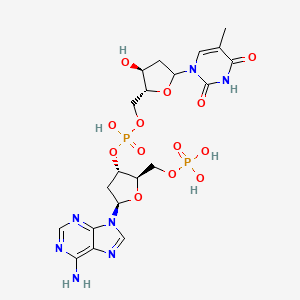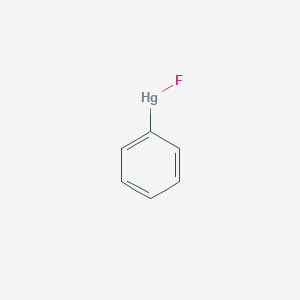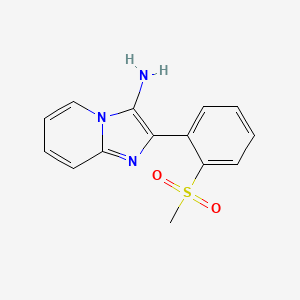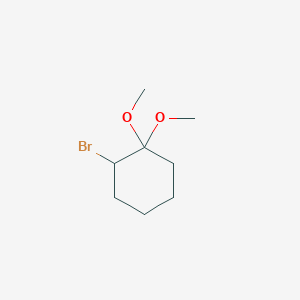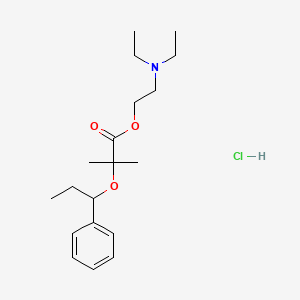
2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a phenylpropoxy group, and a propanoate ester. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-(diethylamino)ethanol with 2-methyl-2-(1-phenylpropoxy)propanoic acid in the presence of a dehydrating agent to form the ester linkage. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The phenylpropoxy group may enhance the compound’s binding affinity and specificity. The overall effect is determined by the compound’s ability to alter biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(diethylamino)ethyl hydroxy (2-methylphenyl)phenylacetate hydrochloride
- 2-(diethylamino)-1-phenylethyl phenylcarbamate hydrochloride
- 1-[2-(diethylamino)ethyl] 2-methyl phthalate hydrochloride
Uniqueness
2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.
Properties
CAS No. |
1237-70-3 |
|---|---|
Molecular Formula |
C19H32ClNO3 |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-methyl-2-(1-phenylpropoxy)propanoate;hydrochloride |
InChI |
InChI=1S/C19H31NO3.ClH/c1-6-17(16-12-10-9-11-13-16)23-19(4,5)18(21)22-15-14-20(7-2)8-3;/h9-13,17H,6-8,14-15H2,1-5H3;1H |
InChI Key |
OFSZLDAAJPNYSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)OC(C)(C)C(=O)OCCN(CC)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


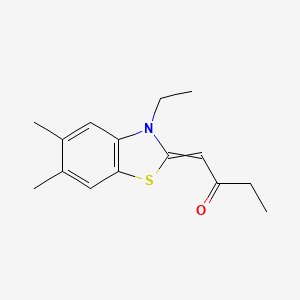
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)
